molecular formula C14H17Cl2N3O B1677783 Piclonidine CAS No. 72467-44-8

Piclonidine

Cat. No.: B1677783
CAS No.: 72467-44-8
M. Wt: 314.2 g/mol
InChI Key: NYQGJEQCYOJBPV-UHFFFAOYSA-N
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Description

Piclonidine is a bioactive chemical compound with the molecular formula C14H17Cl2N3O and a molecular weight of 314.21 g/mol . It is known for its various applications in scientific research and industry. This compound is structurally related to clonidine, an alpha-2 adrenergic agonist, and shares some pharmacological properties with it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piclonidine involves several steps, starting from the appropriate aromatic precursors. The general synthetic route includes:

    Nitration: of the aromatic ring to introduce nitro groups.

    Reduction: of the nitro groups to amines.

    Chlorination: to introduce chlorine atoms at specific positions on the aromatic ring.

    Cyclization: to form the imidazoline ring structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction conditions include:

    Temperature: Typically maintained between 50-100°C.

    Pressure: Atmospheric or slightly elevated pressures.

    Catalysts: Metal catalysts such as palladium or platinum may be used in the reduction steps.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Chemical Reactions Analysis

Types of Reactions: Piclonidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: Halogen atoms in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted imidazolines.

Scientific Research Applications

Piclonidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other bioactive compounds.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and pain management.

    Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

Piclonidine exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This interaction leads to:

    Inhibition of Adenylyl Cyclase: Reduces the production of cyclic adenosine monophosphate (cAMP).

    Activation of Potassium Channels: Causes hyperpolarization of neurons, leading to reduced neuronal excitability.

    Reduction of Norepinephrine Release: Lowers sympathetic nervous system activity, resulting in decreased blood pressure and analgesic effects.

Comparison with Similar Compounds

Piclonidine is similar to other alpha-2 adrenergic agonists such as:

    Clonidine: Shares a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

    Dexmedetomidine: Another alpha-2 adrenergic agonist with more selective receptor binding and different clinical applications.

    Guanfacine: Used primarily for the treatment of attention deficit hyperactivity disorder (ADHD) and has a different side effect profile.

Uniqueness: this compound’s unique combination of chemical structure and pharmacological properties makes it a valuable compound for research and therapeutic applications. Its ability to modulate alpha-2 adrenergic receptors with specific effects on blood pressure and pain management distinguishes it from other similar compounds.

Properties

CAS No.

72467-44-8

Molecular Formula

C14H17Cl2N3O

Molecular Weight

314.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-N-(oxan-2-yl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)19(14-17-7-8-18-14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18)

InChI Key

NYQGJEQCYOJBPV-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3

Canonical SMILES

C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3

Appearance

Solid powder

72467-44-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(N-(2,6-dichlorophenyl)-N-(2-tetrahydropyranil)amino)-2-imidazoline
LR 99853
LR-99853

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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